H-Allo-thr(tbu)-OH

Collagen Mimetics Peptide Stability Thermal Denaturation

Researchers requiring stereochemical control in Fmoc/tBu SPPS often lack reliable access to (2S,3S)-configured threonine derivatives. H-allo-Thr(tBu)-OH (CAS 201353-89-1) fills this gap with a tert-butyl-protected β-hydroxyl group orthogonal to Fmoc chemistry. • Predictable 10 °C Tm reduction vs. L-Thr analogs for collagen triple-helix stability studies. • Binary enzyme discrimination-IPNS processes D-allo-Thr substrates while the D-Thr epimer shows zero turnover-enables rational antibiotic analog design. • Fully compatible with automated peptide synthesizers; no specialized coupling or deprotection protocols required.

Molecular Formula C8H17NO3
Molecular Weight 175.23 g/mol
CAS No. 201353-89-1
Cat. No. B555424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Allo-thr(tbu)-OH
CAS201353-89-1
SynonymsH-ALLO-THR(TBU)-OH; 201353-89-1; O-tert-Butyl-L-allo-threonine; AmbotzHAA7310; AC1OLRE8; SCHEMBL8352984; CTK8E6320; MolPort-008-268-080; ZINC4899683; 7058AH; AKOS006274468; AK174592; L-Allothreonine,O-(1,1-dimethylethyl)-; (2S,3S)-2-Amino-3-tert-butoxybutyricacid; K-5890; (2S,3S)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoicacid
Molecular FormulaC8H17NO3
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESCC(C(C(=O)[O-])[NH3+])OC(C)(C)C
InChIInChI=1S/C8H17NO3/c1-5(6(9)7(10)11)12-8(2,3)4/h5-6H,9H2,1-4H3,(H,10,11)/t5-,6-/m0/s1
InChIKeyNMJINEMBBQVPGY-WDSKDSINSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-allo-Thr(tBu)-OH: Stereochemical Peptide Building Block


O-tert-Butyl-L-allo-threonine (H-allo-Thr(tBu)-OH), CAS 201353-89-1, is a protected derivative of the non-proteinogenic amino acid L-allo-threonine [1]. The compound features a tert-butyl (tBu) ether protecting group on the β-hydroxyl moiety, which is essential for compatibility with Fmoc/tBu solid-phase peptide synthesis (SPPS) strategies . Unlike its proteinogenic counterpart L-threonine, L-allo-threonine possesses a (2S,3S) stereochemical configuration at both α- and β-carbons, altering the spatial orientation of the side-chain hydroxyl and methyl groups relative to the peptide backbone [1]. This stereochemical distinction fundamentally differentiates the compound's utility from standard L-threonine derivatives in applications requiring precise conformational control, such as the design of collagen-mimetic peptides, enzyme substrates, and structurally constrained bioactive peptides .

Stereochemistry
(2S,3S) allo-configuration probe for peptide backbone conformational studies
Workflow
Fmoc/tBu SPPS orthogonal protection; standard TFA cleavage compatibility
Use Context
Collagen-mimetic design, enzyme-substrate recognition, SAR stereochemical probes

Stereochemical Specificity of H-allo-Thr(tBu)-OH


The critical distinction between H-allo-Thr(tBu)-OH and its proteinogenic analog Fmoc-L-Thr(tBu)-OH lies in the stereochemical configuration at the β-carbon (C3). L-Threonine possesses a (2S,3R) configuration, whereas L-allo-threonine possesses a (2S,3S) configuration [1]. This stereochemical inversion positions the side-chain hydroxyl and methyl groups on opposite faces of the peptide backbone relative to the native threonine residue. Empirical evidence demonstrates that this stereochemical difference produces measurable, application-critical consequences: allo-threonine-containing collagen-mimetic peptides exhibit triple-helix transition temperatures (T_m) approximately 10 °C lower than their threonine-containing analogs [2], while enzyme-substrate recognition studies reveal that D-allo-threonine-containing tripeptides are efficiently processed by isopenicillin-N synthase, whereas the corresponding D-threonine epimer exhibits zero detectable turnover [3]. Simple substitution of a proteinogenic threonine building block would therefore yield a structurally distinct peptide with predictably altered biophysical stability and biological recognition properties. For applications involving non-ribosomal peptide synthesis, collagen mimetics, or antibiotic analog development, H-allo-Thr(tBu)-OH is not interchangeable with standard threonine derivatives.

Thr vs allo-Thr
β-carbon stereochemistry may alter triple-helix stability and enzyme recognition; direct interchange may not preserve biophysical properties
Protection strategy
Benzyl-protected analogs may shift epimerization risk during coupling; tBu ether is the reported SPPS-compatible form
Isomer attribution
Enantiomer or diastereomer misassignment can affect enzyme-substrate turnover outcomes; stereochemical control review is advised

H-allo-Thr(tBu)-OH Differentiation Evidence


Triple Helix Thermal Stability: Allo-Thr vs Thr

In collagen-mimetic peptides of the sequence acetyl-(Gly-4(R)-Hyp-Yaa)₁₀-NH₂, substitution of the Yaa position with allo-threonine versus threonine produces a quantifiable difference in triple-helix thermal stability. The allo-threonine-containing peptide exhibits a transition temperature (T_m) approximately 10 °C lower than the threonine-containing peptide under identical aqueous conditions [1]. This stereochemistry-dependent stability difference is attributed to altered backbone Psi-angle geometry that weakens interchain hydrogen bonding in the allo-threonine variant [2].

Triple Helix Tm
Head-to-head
Allo-Thr peptide Tm approximately 10 °C lower than Thr peptide
Supports stereochemical-control context for helix stability
Aqueous collagen-mimetic peptides; ΔTm ≈ -10 °C
Collagen Mimetics Peptide Stability Thermal Denaturation

IPNS Substrate Discrimination: D-Allo-Thr vs D-Thr

The epimeric tripeptides δ-(L-α-aminoadipoyl)-L-cysteinyl-D-(O-methyl)-D-allothreonine and its D-threonine epimer were synthesized and evaluated as substrates for isopenicillin-N synthase (IPNS). The D-allo-threonine tripeptide was shown to be an excellent substrate for the enzyme, producing a new 2-α-methoxypenicillin with antibiotic activity comparable to isopenicillin N [1][2]. In striking contrast, the D-threonine epimer did not react at all under identical assay conditions, yielding zero detectable turnover [1].

IPNS Substrate
Head-to-head
D-allo-Thr tripeptide: active; D-Thr epimer: zero detectable turnover
Enantiomer-attribution review for enzyme recognition
IPNS assay; binary discrimination observed
Enzyme Specificity Isopenicillin-N Synthase β-Lactam Antibiotics

Triple Helix Formation: Allo-Thr vs Thr and Valine

A systematic evaluation of acetyl-(Gly-4(R)-Hyp-Yaa)₁₀-NH₂ collagen-mimetic peptides revealed that only peptides containing threonine or valine at the Yaa position formed stable triple helices in aqueous solution. The allo-threonine-containing peptide, along with serine- and alanine-containing variants, did not form a stable triple helix in water [1]. This binary outcome (helix formation versus no helix formation) underscores that the stereochemical configuration of the threonine side chain is a critical determinant of higher-order peptide structure stability.

Helix Formation
Head-to-head
Allo-threonine peptide: no stable triple helix in water
Sterochemical configuration controls higher-order structure
Thr/Val peptides form helices; allo-Thr, Ser, Ala do not
Collagen Stability Triple Helix Formation Peptide Conformation

SPPS Compatibility: tert-Butyl Protection

The tert-butyl ether protecting group on H-allo-Thr(tBu)-OH is fully orthogonal to the Fmoc α-amine protection strategy, enabling its direct incorporation into standard Fmoc/tBu solid-phase peptide synthesis protocols . Comparative studies on protected threonine derivatives demonstrate that tert-butyl-based side-chain protection, unlike benzyl-based protection, avoids the formation of isolable 5(4H)-oxazolones upon treatment with carbodiimide coupling reagents—a property that reduces the risk of epimerization during peptide chain elongation [1]. The tert-butyl group is cleaved under standard TFA cleavage conditions (typically 90-95% TFA with scavengers), releasing the free β-hydroxyl allo-threonine residue within the final peptide product .

SPPS Compatibility
Class-level
tBu ether orthogonal to Fmoc; reduced oxazolone risk vs benzyl
Fmoc/tBu synthesis workflow fit; TFA-cleavable
Class-level inference from threonine protection studies
Solid-Phase Peptide Synthesis Protecting Group Strategy Fmoc Chemistry

Synthetic Accessibility of Allo-Threonine

Protected derivatives of allo-threonine, including the tert-butyl ether variant, are accessible via established synthetic methodologies. Two primary routes are documented: (1) stereoselective synthesis from threonine via Fmoc protection, carboxyl protection as a cyclic ortho ester, oxidation to the β-ketone, and diastereoselective reduction to the allo isomer, yielding the free amino acid in approximately 40% overall yield [1]; (2) enzymatic resolution of threonine diastereomers produced via controlled α-carbon epimerization, followed by protection, yielding protected allo-threonines in good overall yield suitable for standard peptide synthesis protocols [2]. These methods provide a reliable supply foundation for research and industrial applications.

Synthetic Access
Data to verify
Stereoselective reduction ~40% yield; enzymatic resolution route available
Supply-chain context; multiple synthetic routes reported
Source-specific review recommended
Amino Acid Synthesis Stereoselective Synthesis Non-Proteinogenic Amino Acids

Application Scenarios for H-allo-Thr(tBu)-OH


Collagen Mimetic Design for Stability Studies

Researchers investigating the stereochemical determinants of collagen triple-helix stability can employ H-allo-Thr(tBu)-OH to introduce controlled destabilization. The 10 °C T_m reduction observed for allo-threonine-containing peptides relative to threonine-containing analogs provides a quantifiable benchmark for studying side-chain orientation effects on interchain hydrogen bonding [1][2]. This building block enables systematic structure-stability relationship studies where stereochemistry at the β-carbon serves as the sole variable.

β-Lactam Antibiotic Analog Engineering

The binary discrimination between D-allo-threonine and D-threonine epimers by isopenicillin-N synthase establishes a precedent for using allo-threonine stereochemistry to modulate enzyme-substrate recognition [1]. Researchers developing IPNS substrates or engineering penicillin/cephalosporin analogs can exploit this stereochemical specificity to control whether a peptide is accepted or rejected by the enzyme, enabling rational design of novel β-lactam structures with potentially altered antibiotic spectra.

Orthogonal Protection in SPPS

H-allo-Thr(tBu)-OH is fully compatible with standard Fmoc/tBu SPPS workflows [1]. The tert-butyl ether protecting group provides orthogonal protection relative to Fmoc α-amine protection and is cleaved under standard TFA conditions, releasing the free β-hydroxyl allo-threonine residue. This compatibility eliminates the need for specialized coupling conditions or non-standard deprotection protocols, making it suitable for automated peptide synthesizers in both academic and industrial settings.

Bioactive Peptide SAR with Allo-Threonine

For bioactive peptides where threonine residues contribute to activity or receptor binding, systematic replacement with allo-threonine provides a stereochemical probe for mapping the spatial requirements of the pharmacophore. The documented differences in triple-helix stability [1] and enzyme recognition [2] demonstrate that such substitutions produce measurable functional consequences, validating this approach for SAR investigations in peptide therapeutics and natural product analogs.

Application
Selection Property
Validation Focus
Collagen-mimetic stability studies
Stereochemical-control context
Triple-helix thermal denaturation endpoints
β-Lactam antibiotic analog engineering
Enantiomer-attribution review
Enzyme-substrate turnover endpoint context
Automated Fmoc/tBu SPPS
Orthogonal protection compatibility
Epimerization risk during chain elongation
Bioactive peptide SAR
Assay-response context
Stereochemical probe for pharmacophore mapping

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